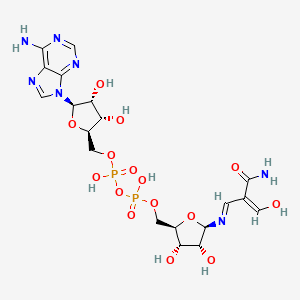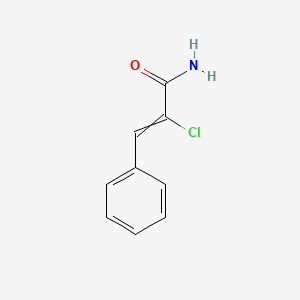
2-Chloro-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-phenylprop-2-enamide is an organic compound with the molecular formula C9H8ClNO. It is a member of the cinnamamide family, characterized by the presence of a phenyl group attached to a prop-2-enamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the electrophilic activation of amides. For instance, a novel one-step N-dehydrogenation of amides to enamides employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylprop-2-enamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Medicine: Due to its anti-inflammatory properties, it is being explored as a potential therapeutic agent for treating inflammatory diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets transcription factors such as NF-κB, which play a crucial role in the inflammatory response.
Pathways Involved: By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like TNF-α, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-phenylprop-2-enamide can be compared with other similar compounds in the cinnamamide family:
Similar Compounds: (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide.
Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other cinnamamide derivatives.
Eigenschaften
CAS-Nummer |
74305-85-4 |
|---|---|
Molekularformel |
C9H8ClNO |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
2-chloro-3-phenylprop-2-enamide |
InChI |
InChI=1S/C9H8ClNO/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12) |
InChI-Schlüssel |
CBUADRLVGGSMNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


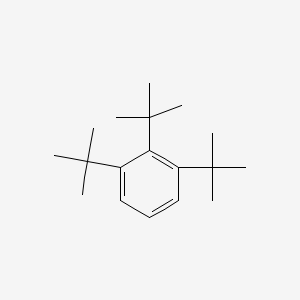
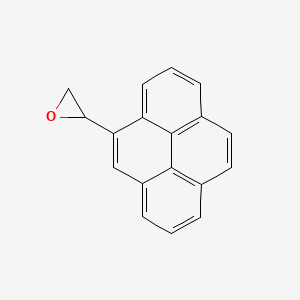
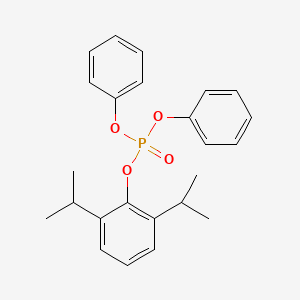
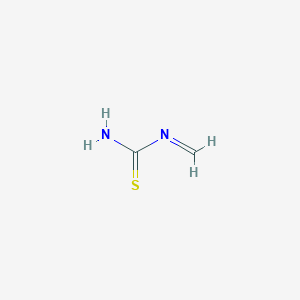
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)




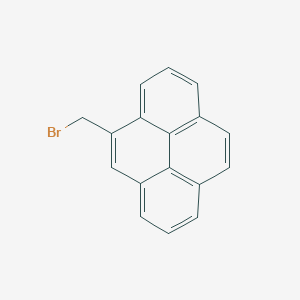
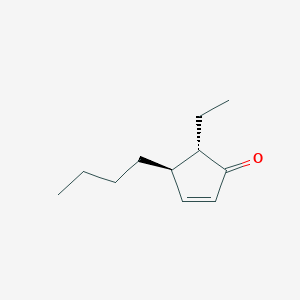
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
